molecular formula C22H26N8O3S B2680107 1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide CAS No. 476482-51-6

1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide

Cat. No. B2680107
CAS RN: 476482-51-6
M. Wt: 482.6 g/mol
InChI Key: JHGSMJRFHAIRPI-UHFFFAOYSA-N
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Description

The compound “1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide” is a unique chemical with the linear formula C20H23N7O2S . It has a molecular weight of 425.516 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its melting point, boiling point, solubility, and stability under various conditions . Unfortunately, specific details about the physical and chemical properties of this compound are not available in the search results.

Safety and Hazards

As with any chemical compound, handling this compound requires appropriate safety measures to prevent exposure and potential harm. The Material Safety Data Sheet (MSDS) provides information on the potential hazards of this compound and the necessary precautions for handling, storage, and disposal .

properties

CAS RN

476482-51-6

Molecular Formula

C22H26N8O3S

Molecular Weight

482.6 g/mol

IUPAC Name

1-[7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H26N8O3S/c1-27-18-16(19(32)28(2)22(27)33)30(21(26-18)29-9-7-13(8-10-29)17(23)31)11-12-34-20-24-14-5-3-4-6-15(14)25-20/h3-6,13H,7-12H2,1-2H3,(H2,23,31)(H,24,25)

InChI Key

JHGSMJRFHAIRPI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5N4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5N4

solubility

not available

Origin of Product

United States

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